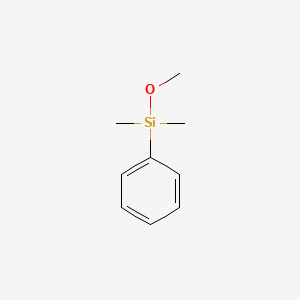
Nisin from Lactococcus lactis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It is widely used as a food preservative due to its ability to inhibit the growth of various pathogenic bacteria. Nisin contains 34 amino acid residues, including uncommon amino acids such as lanthionine, methyllanthionine, dehydroalanine, and dehydroaminobutyric acid .
準備方法
Synthetic Routes and Reaction Conditions: Nisin is produced by Lactococcus lactis through fermentation. The production process involves growing the bacteria in a suitable medium, such as M17 or de Man, Rogosa, and Sharpe (MRS) medium, with glucose as the carbon source . The fermentation conditions, including pH, temperature, and aeration, are optimized to maximize nisin yield. Genetic modifications to the producer strains and innovative fermentation techniques have significantly improved nisin production .
Industrial Production Methods: Industrial production of nisin involves continuous fermentation processes using bioengineered Lactococcus lactis strains. These strains incorporate additional immunity and regulation genes to enhance nisin productivity. The fermentation is carried out at specific dilution rates and fructose concentrations to achieve high nisin activity .
化学反応の分析
Types of Reactions: Nisin undergoes various chemical reactions, including nucleophilic addition reactions with mercaptans. The dehydroalanine and dehydrobutyrine residues in nisin react with nucleophiles, leading to the formation of multimeric products .
Common Reagents and Conditions: Common reagents used in nisin reactions include 2-mercaptoethane-sulfonate and thioglycolate. These reactions typically occur at high pH, resulting in the modification of the dehydro residues and loss of antibiotic activity .
Major Products Formed: The major products formed from nisin reactions with nucleophiles are multimeric compounds resulting from intramolecular and intermolecular reactions between nucleophilic groups and dehydro residues .
科学的研究の応用
Nisin has a wide range of scientific research applications, including its use as a food preservative, antimicrobial agent, and potential therapeutic for infectious diseases and cancer. It has been shown to prevent the growth of drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus and Clostridium difficile . Nisin also exhibits anti-biofilm properties and can work synergistically with conventional therapeutic drugs . Additionally, nisin has been reported to have immunomodulatory effects and selective cytotoxicity towards cancer cells .
作用機序
Nisin exerts its antimicrobial effects by dissipating the membrane potential and pH gradient of target bacteria. It binds to the bacterial cell membrane, forming pores that disrupt the membrane integrity and lead to cell death . The dehydro residues in nisin act as electrophilic Michael acceptors, reacting with nucleophiles in the cellular target .
類似化合物との比較
Nisin belongs to the type-I lantibiotic group of bacteriocins, which are characterized by the presence of lanthionine and methyllanthionine residues. Similar compounds include other lantibiotics such as lacticin, subtilin, and epidermin . Nisin is unique due to its broad-spectrum antimicrobial activity and its ability to inhibit spore germination in pathogenic bacteria .
Conclusion
Nisin from Lactococcus lactis is a versatile antibacterial peptide with significant applications in food preservation, medicine, and scientific research. Its unique chemical structure and broad-spectrum antimicrobial activity make it a valuable compound for various industries.
特性
IUPAC Name |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-6,12-di(butan-2-yl)-9-methylidene-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-12-butan-2-yl-15,22-dimethyl-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H230N42O37S7/c1-24-67(9)103(148)133(211)162-82(29-6)118(196)172-92-58-225-59-93(174-139(217)107(70(12)27-4)178-115(193)74(16)158-136(214)105(68(10)25-2)180-130(92)208)131(209)184-112-79(21)229-61-94(160-102(190)56-152-132(210)98-40-36-46-185(98)142(112)220)126(204)164-84(38-31-34-44-145)120(198)182-109-76(18)226-60-95(161-101(189)55-151-117(195)85(41-47-223-22)166-137(215)106(69(11)26-3)177-114(192)72(14)156-100(188)54-153-134(109)212)127(205)169-90(51-99(147)187)123(201)165-86(42-48-224-23)119(197)163-83(37-30-33-43-144)121(199)183-110-77(19)228-63-97-128(206)168-88(49-80-52-149-64-154-80)122(200)173-96(62-227-78(20)111(141(219)175-97)181-116(194)75(17)159-140(110)218)129(207)171-91(57-186)125(203)179-108(71(13)28-5)138(216)170-89(50-81-53-150-65-155-81)124(202)176-104(66(7)8)135(213)157-73(15)113(191)167-87(143(221)222)39-32-35-45-146/h29,52-53,64-72,75-79,83-98,103-112,186H,15-16,24-28,30-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,210)(H,153,212)(H,156,188)(H,157,213)(H,158,214)(H,159,218)(H,160,190)(H,161,189)(H,162,211)(H,163,197)(H,164,204)(H,165,201)(H,166,215)(H,167,191)(H,168,206)(H,169,205)(H,170,216)(H,171,207)(H,172,196)(H,173,200)(H,174,217)(H,175,219)(H,176,202)(H,177,192)(H,178,193)(H,179,203)(H,180,208)(H,181,194)(H,182,198)(H,183,199)(H,184,209)(H,221,222)/b82-29- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQDGQTENUVIE-INNOLEBESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H230N42O37S7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3354.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B7907824.png)
![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)





![(7S,9S)-7-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B7907870.png)




![(1S,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7907914.png)
![(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B7907919.png)
